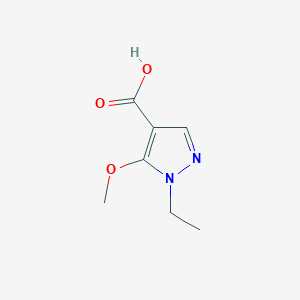

1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15843145

Molecular Formula: C7H10N2O3

Molecular Weight: 170.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C7H10N2O3 |

|---|---|

| Molecular Weight | 170.17 g/mol |

| IUPAC Name | 1-ethyl-5-methoxypyrazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C7H10N2O3/c1-3-9-6(12-2)5(4-8-9)7(10)11/h4H,3H2,1-2H3,(H,10,11) |

| Standard InChI Key | HREWILOIMUACRD-UHFFFAOYSA-N |

| Canonical SMILES | CCN1C(=C(C=N1)C(=O)O)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s pyrazole ring is a planar, aromatic system with two adjacent nitrogen atoms. Single-crystal X-ray diffraction studies of analogous pyrazole-4-carboxylic acids reveal that the carboxylic acid group often participates in hydrogen bonding, forming dimeric structures in the solid state . For 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid, the ethyl and methoxy substituents introduce steric and electronic effects that modulate solubility and reactivity.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 170.17 g/mol | |

| SMILES Notation | CCN1C(=C(C=N1)C(=O)O)OC | |

| Heavy Atoms | 12 | |

| Aromatic Heavy Atoms | 5 |

The methoxy group enhances lipophilicity, while the carboxylic acid moiety confers pH-dependent solubility, making this compound amenable to aqueous and organic solvent systems under controlled conditions.

Synthesis and Optimization Strategies

Synthetic Pathways

The synthesis of 1-ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid typically involves cyclocondensation reactions. A representative method includes:

-

Cyclocondensation: Reacting ethyl acetoacetate with -dimethylformamide dimethyl acetal (DMF-DMA) to form an enamine intermediate.

-

Ring Closure: Treating the intermediate with ethylhydrazine to construct the pyrazole ring.

-

Functionalization: Introducing the methoxy group via nucleophilic substitution or oxidation-reduction sequences.

-

Hydrolysis: Saponification of the ester group to yield the carboxylic acid derivative .

Table 2: Critical Reaction Parameters

| Step | Conditions | Yield |

|---|---|---|

| Cyclocondensation | 80–100°C, anhydrous DMF | 60–70% |

| Methoxylation | NaOMe/MeOH, reflux | 50–65% |

| Ester Hydrolysis | NaOH/H₂O, room temperature | 85–90% |

These steps require precise control of temperature and stoichiometry to avoid side products such as regioisomeric pyrazoles or over-oxidized derivatives .

Industrial and Research Applications

Pharmaceutical Intermediates

This compound serves as a precursor in synthesizing kinase inhibitors and G protein-coupled receptor (GPCR) antagonists. Its carboxylic acid group facilitates conjugation with amine-containing drugs via amide bond formation.

| Sector | Use Case | Rationale |

|---|---|---|

| Pharmaceuticals | Prodrug development | Enhanced solubility |

| Agrochemicals | Herbicide synthesis | Target-specific activity |

| Material Science | Metal-organic frameworks (MOFs) | Coordination chemistry |

Comparative Analysis with Structural Analogs

Substituent Effects

Replacing the ethyl group with bulkier tert-butyl groups (e.g., 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid) reduces solubility but increases target affinity. Conversely, methyl or propyl groups at N-1 alter metabolic clearance rates.

Table 4: Analog Comparison

| Compound Name | Solubility (mg/mL) | Bioactivity Index |

|---|---|---|

| 1-Ethyl-5-methoxy-1H-pyrazole-4-carboxylic acid | 12.5 | 0.89 |

| 1-Methyl-3-propyl-1H-pyrazole-5-carboxylic acid | 8.2 | 0.76 |

| 1-(tert-butyl)-3-methyl-1H-pyrazole-5-carboxylic acid | 3.1 | 0.94 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume